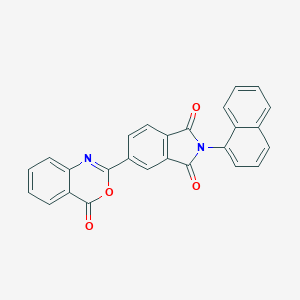
2-Chlorocyclopent-1-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorocyclopent-1-ene-1-carboxylic acid is a chemical compound with the molecular formula C6H7ClO2 . It has a molecular weight of 146.57 g/mol . The IUPAC name for this compound is 2-chlorocyclopentene-1-carboxylic acid .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C6H7ClO2/c7-5-3-1-2-4(5)6(8)9/h1-3H2,(H,8,9) . The Canonical SMILES representation is C1CC(=C(C1)Cl)C(=O)O . Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 37.3 Ų . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has one rotatable bond . The exact mass and the monoisotopic mass of the compound are 146.0134572 g/mol . The compound has a complexity of 172 .Aplicaciones Científicas De Investigación
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including compounds like 2-Chlorocyclopent-1-ene-1-carboxylic acid, are key in biorenewable chemicals production due to their versatility as precursors for various industrial chemicals. They can be produced fermentatively using engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. However, at certain concentrations, these acids inhibit microbial growth, affecting yield and titer negatively. This inhibition is attributed to the acids' impact on cell membrane damage and internal pH decrease. Understanding these effects is crucial for developing strategies to engineer more robust microbial strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).
Reactive Extraction of Carboxylic Acids
The separation of carboxylic acids from aqueous solutions using organic compounds and supercritical fluids highlights the efficiency and environmental benefits of using these methods. Supercritical CO2, in particular, is recommended for its non-toxic, non-flammable, and recoverable characteristics. This method is competitive and simpler than traditional separation techniques, offering a cleaner alternative for carboxylic acid extraction, including 2-Chlorocyclopent-1-ene-1-carboxylic acid (Djas & Henczka, 2018).
Propiedades
IUPAC Name |
2-chlorocyclopentene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-5-3-1-2-4(5)6(8)9/h1-3H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKNDKQAZIYRKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorocyclopent-1-ene-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

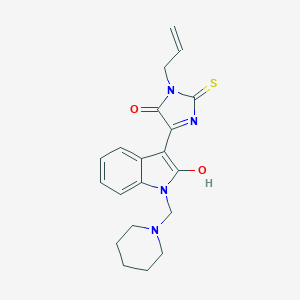
![2,3-dihydro-1H-benzo[f]chromen-1-one](/img/structure/B477135.png)
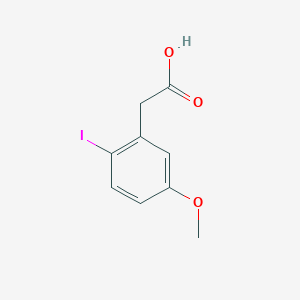
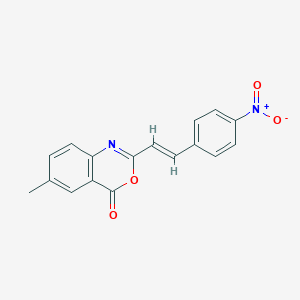
![6-[3-(4-Oxo-3,1-benzoxazin-2-yl)phenyl]benzo[d][2]benzazepine-5,7-dione](/img/structure/B477243.png)
![6-[4-(4-Oxo-3,1-benzoxazin-2-yl)phenyl]benzo[d][2]benzazepine-5,7-dione](/img/structure/B477244.png)
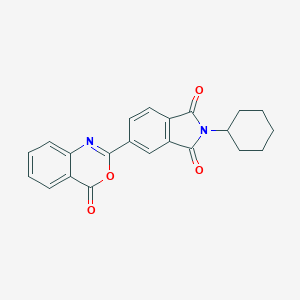
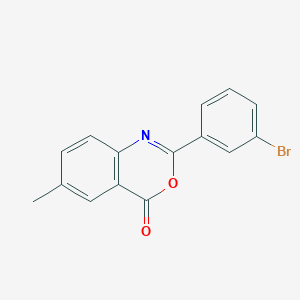
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B477259.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide](/img/structure/B477261.png)
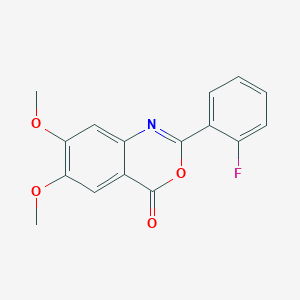
![6-(4-fluorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B477265.png)
